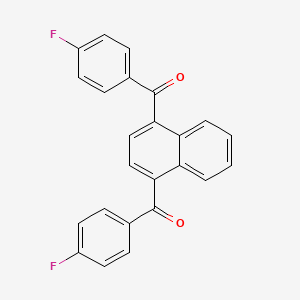
1,4-Bis(4-fluorobenzoyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-fluorobenzoyl)naphthalene is a chemical compound that features a naphthalene core substituted with two 4-fluorobenzoyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(4-fluorobenzoyl)naphthalene can be synthesized through a multi-step process involving Friedel–Crafts acylation, demethylation, and nucleophilic reaction . The typical synthetic route involves the following steps:
Friedel–Crafts Acylation: Naphthalene is reacted with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form the intermediate product.
Demethylation: The intermediate product undergoes demethylation to remove any methyl protecting groups.
Nucleophilic Reaction: The final step involves a nucleophilic reaction to introduce the desired functional groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-fluorobenzoyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1,4-Bis(4-fluorobenzoyl)naphthalene has several scientific research applications:
Materials Science: It is used in the synthesis of novel polymers and resins with unique thermal and dielectric properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Electronics: Due to its low dielectric constant, it is used in the development of electronic materials for microelectronics.
Pharmaceuticals: Research is ongoing to explore its potential use in drug development and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-fluorobenzoyl)naphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cellular processes such as proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(4-chlorobenzoyl)naphthalene: Similar structure but with chlorine atoms instead of fluorine.
1,4-Bis(4-bromobenzoyl)naphthalene: Bromine atoms replace the fluorine atoms.
1,4-Bis(4-methylbenzoyl)naphthalene: Methyl groups instead of fluorine atoms.
Uniqueness
1,4-Bis(4-fluorobenzoyl)naphthalene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
698347-49-8 |
|---|---|
Formule moléculaire |
C24H14F2O2 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
[4-(4-fluorobenzoyl)naphthalen-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C24H14F2O2/c25-17-9-5-15(6-10-17)23(27)21-13-14-22(20-4-2-1-3-19(20)21)24(28)16-7-11-18(26)12-8-16/h1-14H |
Clé InChI |
LLAZPJYAKWTUJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538592.png)
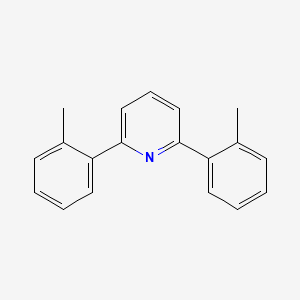

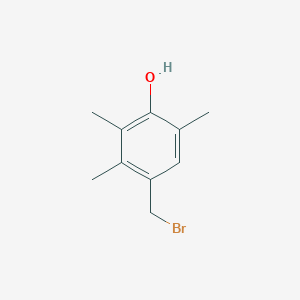
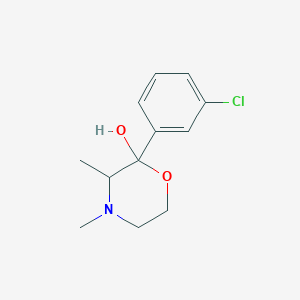
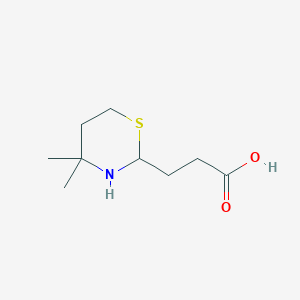

![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol](/img/structure/B12538651.png)
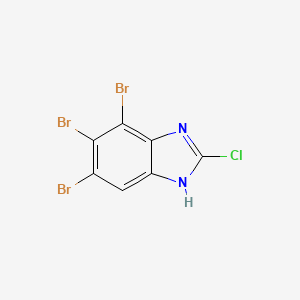

![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)
![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
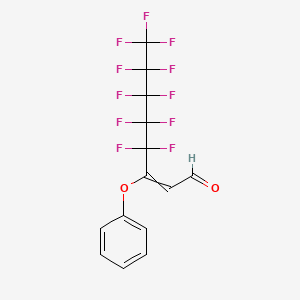
![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
